molecular formula C13H9BrN2O B1331259 2-(2-Bromophenyl)-1,3-benzoxazol-5-amine CAS No. 293737-80-1

2-(2-Bromophenyl)-1,3-benzoxazol-5-amine

Cat. No. B1331259
M. Wt: 289.13 g/mol
InChI Key: QUKTZXBKSASZIN-UHFFFAOYSA-N
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Description

Comprehensive Analysis of “2-(2-Bromophenyl)-1,3-benzoxazol-5-amine”

The compound 2-(2-Bromophenyl)-1,3-benzoxazol-5-amine is a derivative of benzoxazole, which is a heterocyclic compound with oxygen and nitrogen atoms in a fused benzene and oxazole ring structure. The presence of a bromine atom on the phenyl ring and an amine group on the benzoxazole ring suggests potential reactivity for further chemical modifications and applications in various chemical reactions.

Synthesis Analysis

The synthesis of benzoxazole derivatives can be achieved through various methods. For instance, o-Bromophenyl isocyanide reacts with primary amines under CuI catalysis to afford 1-substituted benzimidazoles, which are structurally related to benzoxazoles . Similarly, the synthesis of 5-[(4-Bromophenyl)acetamido]-2-(4-tert-butylphenyl) benzoxazole involves the use of bromophenyl and amines, indicating that the synthesis of 2-(2-Bromophenyl)-1,3-benzoxazol-5-amine could potentially be synthesized through analogous methods .

Molecular Structure Analysis

The molecular structure of benzoxazole derivatives can be investigated using computational methods such as Gaussian09 software, which provides optimized molecular structures, NMR, and vibrational frequencies . The HOMO and LUMO analysis can determine charge transfer within the molecule, and NBO analysis can analyze the stability of the molecule arising from hyper-conjugative interactions and charge delocalization .

Chemical Reactions Analysis

Benzoxazole derivatives can undergo various chemical reactions. For example, 2-(2-oxopropylthio)benzoxazoles react with primary amines to afford substituted thiazoles . The reactivity of the bromine atom in 2-(2-Bromophenyl)-1,3-benzoxazol-5-amine could allow for similar transformations or nucleophilic substitutions. Additionally, the amine group could participate in the formation of Schiff bases or react with carboxylic acids to form amides .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoxazole derivatives can be quite diverse. The presence of substituents like bromine and amine groups can influence the compound's boiling point, melting point, solubility, and stability. The antimicrobial properties of some benzoxazole derivatives have been reported, suggesting that 2-(2-Bromophenyl)-1,3-benzoxazol-5-amine could also possess biological activities . The compound's potential for non-linear optical (NLO) applications can be inferred from its high first hyperpolarizability .

Scientific Research Applications

Anti-Inflammatory Applications

  • Novel Anti-Inflammatory Scaffold : A study by (Seth et al., 2014) explored the anti-inflammatory potential of 2-(2-arylphenyl)benzoxazole derivatives. They found that these compounds, synthesized via a Suzuki reaction involving 2-(2-bromophenyl)benzoxazole, selectively inhibited cyclooxygenase-2 (COX-2). Some of these compounds showed better potency compared to traditional NSAIDs in vivo.

Synthesis and Chemical Properties

  • Benzimidazole Synthesis : Research by (Lygin & Meijere, 2009) demonstrates the synthesis of 1-substituted benzimidazoles using o-bromophenyl isocyanide, which reacts with primary amines. This process involves CuI catalysis and yields moderate to good outputs.
  • Hydroaminoalkylation/Buchwald-Hartwig Amination : (Kaper & Doye, 2019) focused on a reaction sequence that includes titanium-catalyzed hydroaminoalkylation of a bromophenyl-substituted alkene followed by Buchwald-Hartwig amination. This method is used for synthesizing benzoxazepine and other derivatives.

Fluorescent Probe Development

  • Fluorescent Probe Sensitive to Amine : A study by (Lee et al., 2004) investigated compounds derived from benzoxazole for application in fluorescent probes. They synthesized 5-Bromo-2-(5′-bromo-2′-hydroxyphenyl)benzoxazole which showed promising results for sensing specific compounds with varied fluorescent colors.

Structural Analysis and Coordination Compounds

  • Coordination Compounds of Benzoxazole Derivatives : (Téllez et al., 2013) synthesized a novel compound and analyzed its potential conformers and tautomers. They also explored its coordination with different metals, indicating its potential in inorganic chemistry.

Antimicrobial Activities

  • Synthesis and Antimicrobial Activities of Derivatives : (Bektaş et al., 2007) conducted a study on the antimicrobial properties of benzoxazole derivatives. They synthesized various compounds and evaluated their effectiveness against different microorganisms.

Synthesis of Anticancer Agents

  • Potent Anticancer Agents Synthesis : Research by (Murty et al., 2011) describes the synthesis of benzoxazole and benzoxazolone derivatives with a focus on their cytotoxic activity towards human cancer cell lines. They found that certain compounds exhibited potent anticancer properties.

properties

IUPAC Name

2-(2-bromophenyl)-1,3-benzoxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O/c14-10-4-2-1-3-9(10)13-16-11-7-8(15)5-6-12(11)17-13/h1-7H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKTZXBKSASZIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401292626
Record name 2-(2-Bromophenyl)-5-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Bromophenyl)-1,3-benzoxazol-5-amine

CAS RN

293737-80-1
Record name 2-(2-Bromophenyl)-5-benzoxazolamine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Bromophenyl)-5-benzoxazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401292626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-BROMOPHENYL)-1,3-BENZOXAZOL-5-AMINE
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